molecular formula C18H21N3O5S B1505058 N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine CAS No. 76863-84-8

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

Cat. No. B1505058
CAS RN: 76863-84-8
M. Wt: 391.4 g/mol
InChI Key: DTMLYWDPCJWGPQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine” is a complex organic compound. The 3-nitro-2-pyridinesulfenyl (Npys) group is useful as a protecting-activating group for cysteine, particularly in the synthesis of cyclic and unsymmetrical disulfides .


Synthesis Analysis

The Npys group was widely used as a protecting group for the amines, alcohols, and thiols . It has been employed as the starting material for the synthesis of N-, O-, and S-Npys-protected amino acid .


Chemical Reactions Analysis

The Npys group protects thiols and acts as an activator for disulfide bond formation, thereby facilitating thiol/disulfide exchange to the corresponding disulfides .

Scientific Research Applications

Nitrotyrosine as a Biomarker of Reactive Nitrogen Species (RNS) Exposure Nitrotyrosine formation results from the reaction of tyrosine residues with peroxynitrite, a reactive nitrogen species. This process serves as a marker for the presence and activity of RNS in biological systems, offering a window into physiological and pathological processes driven by oxidative stress. The detection and quantification of nitrotyrosine, through various analytical techniques, illuminate its role in signaling pathways and cellular functions, potentially affecting health and disease states Herce-Pagliai, Kotecha, & Shuker, 1998.

Mechanisms of Protein Tyrosine Nitration Understanding the mechanisms underlying protein tyrosine nitration in hydrophilic and hydrophobic environments is crucial. It involves complex interactions between nitrogen oxides and tyrosine-containing proteins, significantly influenced by the cellular context, including the presence of reducing agents and the involvement of metal-catalyzed processes. These insights into the mechanistic aspects of nitration pave the way for discerning its biological consequences and therapeutic potential Bartesaghi et al., 2006.

Protein Modification and Disease Implications The modification of proteins, particularly through nitration, has profound implications for their structure and function, influencing various disease processes. Studies highlight the potential of targeting these modifications in disease amelioration, especially in conditions characterized by oxidative stress and inflammation. This area of research is instrumental in identifying novel therapeutic targets and developing strategies to mitigate disease progression Yamakura & Ikeda, 2006.

Nitroproteomics in Disease Research Nitroproteomics, the study of nitrotyrosine-containing proteins, offers a comprehensive approach to understanding the role of protein nitration in health and disease. By identifying and characterizing nitrated proteins, researchers can elucidate the molecular mechanisms underlying disease pathogenesis and identify potential biomarkers for early detection, prognosis, and therapeutic intervention. This field holds promise for uncovering the intricacies of diseases such as cancer, neurodegeneration, and metabolic disorders Zhan, Wang, & Desiderio, 2013.

properties

IUPAC Name

(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-18(2,3)26-13-8-6-12(7-9-13)11-14(17(22)23)20-27-16-15(21(24)25)5-4-10-19-16/h4-10,14,20H,11H2,1-3H3,(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMLYWDPCJWGPQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NSC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NSC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703733
Record name O-tert-Butyl-N-[(3-nitropyridin-2-yl)sulfanyl]-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

CAS RN

76863-84-8
Record name O-tert-Butyl-N-[(3-nitropyridin-2-yl)sulfanyl]-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine
Reactant of Route 2
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine
Reactant of Route 3
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine
Reactant of Route 4
Reactant of Route 4
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine
Reactant of Route 5
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine
Reactant of Route 6
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.